Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. It is chemically designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate, with a molecular formula of C34H57BrN2O4 and a molecular weight of 637.73 g/mol . The compound acts by blocking the transmission of nerve impulses to the muscles, thus preventing muscle contraction.
Vecuronium bromide is synthesized from natural steroidal compounds, particularly derived from the alkaloid structure of the steroid backbone. The synthesis involves multiple steps that modify the steroid structure to produce the final neuromuscular blocking agent.
Vecuronium bromide belongs to the class of neuromuscular blockers and is categorized under non-depolarizing agents. It is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia.
The synthesis of vecuronium bromide involves several key steps, often starting from pancuronium bromide as a precursor. The process can be optimized through various methods, including traditional batch synthesis and modern microchannel technology.
Vecuronium bromide has a complex molecular structure characterized by its steroidal backbone modified with piperidine groups.
The chemical behavior of vecuronium bromide is defined by its interactions with biological targets, particularly nicotinic acetylcholine receptors.
Vecuronium bromide acts as a competitive antagonist at the neuromuscular junction.
Vecuronium bromide exhibits specific physical and chemical properties that influence its use in clinical settings.
Vecuronium bromide is primarily used in medical settings for:
Its efficacy and safety profile make it a preferred choice among anesthesiologists for managing neuromuscular blockade during surgical procedures.
Vecuronium bromide originates from steroidal precursors, primarily epiandrosterone (3β-hydroxy-5α-androstan-17-one). The synthesis involves sequential functionalization at strategic positions (C-2, C-3, C-16, C-17) to introduce acetylcholine-mimetic fragments. A pivotal intermediate is 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane (Compound 8), which undergoes nucleophilic ring opening with piperidine. This reaction installs the critical quaternary ammonium groups at C-2 and C-16, yielding the bis-piperidino compound (Compound 10). Subsequent acetylation at C-3 and quaternization of the 2-piperidino nitrogen with methyl bromide completes the synthesis [1]. Recent crystallographic studies confirm the stereochemical integrity of intermediates, with all ten stereocenters (C-2, C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-16, C-17) retained during transformations [1].
Table 1: Key Intermediates in Vecuronium Bromide Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
8 | 2α,3α:16α,17α-diepoxy-17β-acetoxy-5α-androstane | Epoxide precursor for nucleophilic opening |
10 | 2β,16β-dipiperidino-3α,17β-dihydroxy-5α-androstane | Core structure with installed piperidino groups |
11 | 3α-acetoxy-2β,16β-dipiperidino-17β-hydroxy-5α-androstane | Acetylated intermediate prior to quaternization |
Vecuronium bromide emerged from systematic optimization of pancuronium bromide, a bis-quaternary aminosteroid. The key modification involves replacing the methyl group on the A-ring piperidinium nitrogen (N-2) with a hydrogen atom, converting it from a bis-quaternary to a monoquaternary ammonium compound. This change reduces the molecule’s polarity and mitigates cardiovascular side effects linked to vagolytic activity. The structural simplification retains neuromuscular blocking potency while shortening the duration of action and minimizing histamine release [1] [9]. The "nor" prefix in its trade name Norcuron reflects this homologation step [9]. X-ray diffraction confirms that vecuronium maintains the rigid androstane skeleton, with the acetyloxy groups at C-3 and C-17 positioned equatorially to enhance receptor fit [1].
Table 2: Structural and Functional Comparison of Pancuronium and Vecuronium
Property | Pancuronium Bromide | Vecuronium Bromide |
---|---|---|
Quaternary Groups | Bis-quaternary (N-2, N-16) | Monoquaternary (N-16 only) |
Vagolytic Activity | Significant (causes tachycardia) | Negligible |
Histamine Release | Moderate | Low |
Duration of Action | Long (~100 min) | Intermediate (45-65 min) |
Receptor Binding Affinity | High (ED₉₀ = 0.07 mg/kg) | Higher (ED₉₀ = 0.057 mg/kg) |
The quaternary ammonium group at C-16 (N-methylpiperidinium) is indispensable for vecuronium’s mechanism of action. It electrostatically binds to the α-subunit of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, competitively inhibiting acetylcholine-induced depolarization [6]. The A-ring piperidine (non-quaternized) contributes hydrophobic stabilization within the receptor pocket. Molecular dynamics simulations reveal that the 16β-orientation of the quaternary group optimizes cation-π interactions with receptor tryptophan residues. Conversely, the monoquaternary design reduces nonspecific binding to cardiac muscarinic receptors, explaining vecuronium’s cardiovascular neutrality [1] [3].
Hepatic metabolism generates the primary active metabolite, 3-desacetyl vecuronium (Org 7268), via enzymatic deacetylation at C-3. This metabolite retains ≈80% of the parent compound’s neuromuscular blocking potency due to preserved quaternary ammonium motifs and steroid framework [3] [7]. Synthesis involves selective hydrolysis of vecuronium’s C-3 acetate using esterases or alkaline conditions. Pharmacokinetic studies show 3-desacetyl vecuronium has a prolonged half-life in critically ill patients, contributing to residual neuromuscular blockade during long-term infusions [3]. Its accumulation is significant in renal/hepatic impairment, as biliary excretion is the primary elimination route [4] [5].
Table 3: Properties of Vecuronium Bromide and Its Major Metabolite
Parameter | Vecuronium Bromide | 3-Desacetyl Vecuronium |
---|---|---|
Molecular Formula | C₃₄H₅₇BrN₂O₄ | C₃₂H₅₅BrN₂O₃ |
Molecular Weight | 637.73 g/mol | 595.69 g/mol |
Potency (vs. Vecuronium) | 100% | ≈80% |
Primary Elimination Route | Biliary (40-75%) | Renal (up to 25% of dose) |
Risk of Accumulation | Low (t₁/₂ = 51-80 min) | High (prolonged t₁/₂ in ICU) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7